molecular formula C15H17ClN2 B1454292 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline CAS No. 1072944-74-1

7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline

Cat. No. B1454292
CAS RN: 1072944-74-1
M. Wt: 260.76 g/mol
InChI Key: ITPJKYOGOLBIFN-UHFFFAOYSA-N
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Description

“7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline” is a heterocyclic organic compound . It has a molecular formula of C15H17ClN2 and a molecular weight of 260.8 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoline ring with a chlorine atom at the 7th position and a methyl group at the 8th position. A piperidine ring is attached to the 4th position of the quinoline ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 260.8 and a molecular formula of C15H17ClN2 . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline, have been widely recognized for their anticorrosive capabilities. These compounds demonstrate significant effectiveness against metallic corrosion due to their high electron density, allowing them to adsorb and form stable chelating complexes with metallic surfaces. This is particularly relevant in industries where corrosion resistance is crucial, such as in the manufacturing of metallic structures and components. The presence of polar substituents enhances their adsorption and complex formation, making these derivatives valuable in developing anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Biomedical Applications

Quinoline and quinazoline alkaloids, including derivatives like this compound, have garnered attention for their significant bioactive properties. Historically, compounds from these classes have been isolated from natural sources, showing a wide range of bioactivities such as antitumor, antimalarial, antibacterial, and antifungal effects. Their biological activities make them potential candidates for developing new pharmaceuticals, highlighting their importance in antimalarial and anticancer drug development (Shang et al., 2018).

Antimalarial Activity

The quinoline scaffold is foundational in antimalarial drug development, with several derivatives, including chloroquine and quinine, serving as primary agents in malaria treatment for decades. Research continues to focus on synthesizing new quinoline-based drugs to enhance efficacy and overcome resistance issues, indicating the ongoing relevance of this chemical class in addressing global health challenges such as malaria (Ilakiyalakshmi & Napoleon, 2022).

Optoelectronic Materials

Quinoline derivatives are increasingly studied for their applications in optoelectronic materials due to their luminescent properties. These compounds, including specific quinoline derivatives, are utilized in electronic devices, luminescent elements, and photoelectric conversion elements. The integration of quinoline and pyrimidine fragments into π-extended conjugated systems has shown potential for creating novel optoelectronic materials, indicating a promising area of research for the development of advanced materials (Lipunova et al., 2018).

Safety and Hazards

When handling “7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

7-chloro-8-methyl-4-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2/c1-11-13(16)6-5-12-14(7-8-17-15(11)12)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJKYOGOLBIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)N3CCCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674742
Record name 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072944-74-1
Record name 7-Chloro-8-methyl-4-(1-piperidinyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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